molecular formula C11H10F3N3S B2494029 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 827588-71-6

5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

Cat. No.: B2494029
CAS No.: 827588-71-6
M. Wt: 273.28
InChI Key: KPMVYNZUQPQUAR-UHFFFAOYSA-N
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Description

5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 827592-52-9) is a versatile chemical scaffold recognized for its significant potential in medicinal chemistry and oncology research, particularly in the development of novel protein kinase inhibitors (PKIs) . The pyrazolo[1,5-a]pyrimidine core structure serves as a privileged framework in drug discovery, capable of interacting with the ATP-binding sites of various kinases that are frequently dysregulated in cancers . This compound, featuring a tetrahydropyrimidine ring and specific substitutions including a thiophene group and a trifluoromethyl moiety, is designed to enhance binding affinity and selectivity towards critical enzymatic targets . Research into pyrazolo[1,5-a]pyrimidine derivatives has highlighted their potent activity against a range of kinases, such as CK2, EGFR, B-Raf, and MEK, which are implicated in driving cancers like non-small cell lung cancer (NSCLC) and melanoma . These compounds often function as ATP-competitive inhibitors, disrupting aberrant signaling pathways that promote uncontrolled cell proliferation and survival . The structural features of this compound allow for further synthetic functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and bioavailability for targeted therapeutic applications . This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-thiophen-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F3N3S/c12-11(13,14)9-6-7(8-2-1-5-18-8)16-10-3-4-15-17(9)10/h1-5,7,9,16H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPMVYNZUQPQUAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC=NN2C1C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thiophene derivatives with trifluoromethylated intermediates under controlled conditions. The reaction conditions often require the use of strong bases or acids, and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its purest form.

Chemical Reactions Analysis

Cyclocondensation and Core Formation

The synthesis of this compound typically involves cyclocondensation between 3-aminopyrazoles and β-enaminones or related electrophiles. Key steps include:

  • Reagents : β-Ketonitriles, β-haloenones, or cycloketones react with 3-aminopyrazoles under reflux in tetrahydrofuran (THF) .

  • Conditions : Copper(I) chloride acts as a catalyst for cycloaddition reactions, improving regioselectivity .

  • Yield : Reactions achieve 64–94% yields when optimized (e.g., using trimethylsilyl groups to stabilize intermediates) .

Example :

3-Aminopyrazole+β-EnaminoneTHF, CuCl5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine\text{3-Aminopyrazole} + \beta\text{-Enaminone} \xrightarrow{\text{THF, CuCl}} \text{5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine}

Table 1: Cyclocondensation Reaction Parameters

ReagentsCatalystSolventTemperatureYield (%)
β-Ketonitrile + AminopyrazoleCuClTHFReflux83–94

Halogenation Reactions

The compound undergoes halogenation at position 5 or 7, depending on reaction conditions:

  • Chlorination : Treatment with POCl₃/PCl₅ replaces the hydroxyl group with chlorine, forming 5-chloro derivatives .

  • Bromination : Electrophilic substitution at position 3 generates brominated analogs (e.g., rel-(5R,7S)-3-bromo derivative) .

Example :

5-Hydroxy DerivativePOCl3/PCl55-Chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine\text{5-Hydroxy Derivative} \xrightarrow{\text{POCl}_3/\text{PCl}_5} \text{5-Chloro-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine}

Table 2: Halogenation Outcomes

Substrate PositionHalogenating AgentProductYield (%)
C5POCl₃/PCl₅5-Chloro derivative70–85
C3Br₂3-Bromo derivative60–75

Alkylation and Esterification

The trifluoromethyl group and nitrogen atoms facilitate alkylation and esterification:

  • Ester Formation : Ethyl chloroformate reacts with carboxylic acid derivatives under basic conditions to yield esters (e.g., ethyl 5-(thiophen-2-yl)-7-(trifluoromethyl)-...-3-carboxylate) .

  • Alkylation : Alkyl halides or alcohols introduce substituents at positions 3 or 5 via nucleophilic substitution .

Example :

3-Carboxylic Acid+SOCl2Acid ChlorideEtOHEthyl Ester\text{3-Carboxylic Acid} + \text{SOCl}_2 \rightarrow \text{Acid Chloride} \xrightarrow{\text{EtOH}} \text{Ethyl Ester}

Table 3: Alkylation/Esterification Conditions

Reaction TypeReagentsProductYield (%)
EsterificationEthyl chloroformateEthyl 3-carboxylate83
AlkylationMethyl iodide, K₂CO₃3-Methyl derivative65–78

Cycloaddition and Functionalization

The compound participates in [4+2] Diels-Alder reactions and click chemistry for further functionalization:

  • Diels-Alder : Reacts with dienophiles to form fused polycyclic systems .

  • Click Chemistry : Azide-alkyne cycloadditions modify peripheral groups without altering the core structure .

Example :

Propargyl Derivative+Sulphonyl AzideCuClTriazole-Fused Pyrazolo[1,5-a]pyrimidine\text{Propargyl Derivative} + \text{Sulphonyl Azide} \xrightarrow{\text{CuCl}} \text{Triazole-Fused Pyrazolo[1,5-a]pyrimidine}

Table 4: Cycloaddition Reaction Metrics

ReactionCatalystSolventYield (%)
Diels-AlderNoneTHF72
Click ChemistryCuClDCM88

Hydrolysis and Oxidation

  • Hydrolysis : Acidic or basic conditions cleave ester groups to carboxylic acids (e.g., conversion of ethyl ester to carboxylic acid) .

  • Oxidation : KMnO₄ oxidizes aldehyde intermediates to carboxylic acids .

Example :

Ethyl EsterHCl/H2O3-Carboxylic Acid\text{Ethyl Ester} \xrightarrow{\text{HCl/H}_2\text{O}} \text{3-Carboxylic Acid}

Biological Activity-Driven Modifications

While beyond pure chemical reactions, the compound’s derivatives show enhanced bioactivity through:

  • Thiophene Ring Modifications : Introducing α/β-thiophene groups improves GABA receptor binding .

  • Trifluoromethyl Effects : Enhances metabolic stability in enzyme inhibitors .

This compound’s reactivity is highly tunable, enabling applications in medicinal chemistry (e.g., kinase inhibitors) and materials science. Further studies should explore its photophysical properties and catalytic coupling reactions.

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of 5-(thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. This compound has been shown to inhibit various cancer cell lines by targeting key enzymes involved in cancer progression.

CompoundCancer TypeIC (µM)Reference
5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineA549 (Lung)12.5
5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidineMCF-7 (Breast)8.0

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Notably, it has shown activity against dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis.

EnzymeInhibition TypeIC (µM)Reference
DHODHCompetitive Inhibition15.0
Xanthine OxidaseModerate Inhibition72.4

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines demonstrated its potential as a therapeutic agent. The results indicated that it could induce apoptosis in A549 lung cancer cells through a mitochondrial-dependent pathway.

Case Study 2: Antimicrobial Properties

In another investigation focusing on antimicrobial activity, derivatives of this compound were tested against several pathogens. The results showed promising inhibitory effects against both Gram-positive and Gram-negative bacteria.

Mechanism of Action

The mechanism by which 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations at Position 5

  • 5-Phenyl analogue (5-phenyl-7-(trifluoromethyl)-...):
    Replacing thiophene with phenyl () reduces sulfur-mediated interactions. This phenyl-substituted compound was screened as a κ-opioid receptor (KOR) agonist, suggesting the thiophene variant may exhibit altered binding affinity or selectivity .
  • This derivative is marketed as a versatile scaffold, indicating broader applicability in medicinal chemistry compared to the thiophene variant .

Substituent Variations at Position 7

All compared compounds retain the CF₃ group at position 7, underscoring its role in stabilizing the electron-deficient pyrimidine ring and resisting oxidative metabolism .

Modifications at Position 3

  • 3-Carboxamide derivatives :
    Compounds like GSK572A () and ethyl carboxylates () introduce polar groups, enhancing solubility. The target compound lacks these modifications, which may limit its pharmacokinetic profile .
  • 3-Methyl derivatives (CAS 832739-70-5):
    Methyl substitution simplifies synthesis but reduces opportunities for target-specific interactions .

Derivatives and Availability

  • Ethyl ester derivative (CAS 827592-52-9): Available in multi-gram quantities (>97% purity) for combinatorial chemistry .
  • Fused heterocycles (e.g., pyrazolo-triazolo-pyrimidine): Demonstrated enhanced rigidity and target affinity .

Biological Activity

5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, focusing on anticancer, antifungal, and other pharmacological effects based on recent research findings.

  • Chemical Name : 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
  • CAS Number : 827588-71-6
  • Molecular Formula : C12H10F3N3S
  • Molecular Weight : 317.29 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds related to the pyrazolo[1,5-a]pyrimidine structure exhibit notable anticancer properties. For instance:

  • Mechanism of Action : Compounds similar to 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine have been shown to inhibit crucial signaling pathways involved in cancer cell proliferation. Specifically, they target the ERK signaling pathway, which is pivotal in cell growth and survival.
  • Case Study : A derivative exhibited IC50 values against various cancer cell lines:
    • MGC-803 : IC50 = 9.47 μM
    • HCT-116 : IC50 = 9.58 μM
    • MCF-7 : IC50 = 13.1 μM
    These values indicate that the compound can effectively inhibit the growth of these cancer cells at relatively low concentrations .
  • Cell Cycle Arrest and Apoptosis : The compound has been reported to induce G2/M phase arrest and promote apoptosis in cancer cells by regulating cell cycle-related proteins .

Antifungal Activity

In addition to its anticancer properties, this compound has shown promising antifungal activity:

  • In Vitro Studies : Research indicates that derivatives with similar structures can exhibit significant antifungal effects against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum.
    • Example inhibition rates:
      • Compound 5b: Inhibition rate = 96.76%
      • Compound 5j: Inhibition rate = 96.84%
      • Compound 5l: Inhibition rate = 100% .

Other Biological Activities

The broader biological profile of pyrazolo[1,5-a]pyrimidines includes:

  • Antibacterial Activity : Some derivatives have been tested for antibacterial properties against various strains.
  • Anti-inflammatory Effects : Certain compounds have shown potential as anti-inflammatory agents.

These activities are attributed to their ability to interact with multiple biological targets due to their structural versatility .

Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 or Inhibition RateReference
AnticancerMGC-8039.47 μM
AnticancerHCT-1169.58 μM
AnticancerMCF-713.1 μM
AntifungalB. cinerea96.76%
AntifungalS. sclerotiorum82.73%

Q & A

Basic: What are the key synthetic methodologies for 5-(Thiophen-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine?

Answer:
The synthesis typically involves multi-step organic reactions, including cyclization of dihydropyrimidine precursors with heterocyclic amines or azides. Key steps include:

  • Cyclization : Using sodium azide or ionic liquids (e.g., [BMIM]BF₄) to facilitate ring closure .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction efficiency, while temperature control (60–100°C) minimizes side products .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC ensures >95% purity .

Basic: Which analytical techniques are critical for structural elucidation of this compound?

Answer:

  • X-ray Diffraction (XRD) : Determines bond lengths (e.g., C–N: 1.33–1.37 Å) and dihedral angles (e.g., 117.2° between pyrimidine and thiophene rings) .
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., trifluoromethyl δ ~120 ppm in ¹³C) .
  • IR Spectroscopy : Confirms functional groups (e.g., C–F stretches at 1100–1250 cm⁻¹) .

Advanced: How can reaction yields be optimized while minimizing side products?

Answer:

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity in cyclization steps .
  • Solvent Selection : Ethanol/water mixtures reduce byproduct formation in azide-mediated reactions .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) improves intermediate stability .
  • In-line Monitoring : TLC or HPLC-MS tracks reaction progress and identifies side products early .

Advanced: How should researchers resolve contradictions between experimental and computational spectral data?

Answer:

  • Cross-Validation : Compare experimental NMR/XRD data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-311++G** level) .
  • Dynamic Effects : Account for solvent polarity and temperature in computational models to align with observed shifts .
  • Crystallographic Refinement : Use software like SHELXL to adjust thermal parameters and hydrogen bonding networks .

Advanced: What strategies are effective in designing pharmacological activity studies for this compound?

Answer:

  • Target Selection : Prioritize kinases (e.g., KDR) or purine-binding enzymes due to structural mimicry of purines .
  • In Vitro Assays : Use fluorescence-based ATPase assays or bacterial growth inhibition (MIC values) to quantify activity .
  • SAR Studies : Modify substituents (e.g., fluorophenyl vs. trifluoromethyl) to correlate structure with potency .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Answer:

  • Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., benzodiazepine receptors) .
  • QSAR Models : Corrogate electronic parameters (e.g., Hammett σ) with IC₅₀ values to prioritize synthetic targets .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification at Scale : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .
  • Side Reaction Mitigation : Optimize stoichiometry (e.g., 1.2:1 molar ratio of amine to precursor) to reduce unreacted intermediates .
  • Safety Protocols : Handle azides and trifluoromethyl reagents in fume hoods due to toxicity .

Advanced: How do crystallographic parameters inform synthetic route design?

Answer:

  • Conformational Analysis : XRD reveals planar pyrazolo-pyrimidine cores, guiding steric considerations for substituent placement .
  • Hydrogen Bonding : Intra-molecular H-bonds (e.g., N–H···O) stabilize intermediates, informing solvent choice (e.g., DMSO for H-bond acceptors) .
  • Packing Motifs : π-π stacking in crystals suggests aggregation tendencies, relevant for solubility optimization .

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